molecular formula C15H31Cl B13729804 3-Chloropentadecane CAS No. 34214-86-3

3-Chloropentadecane

Cat. No.: B13729804
CAS No.: 34214-86-3
M. Wt: 246.86 g/mol
InChI Key: URFYQNIWBJYVEA-UHFFFAOYSA-N
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Description

3-Chloropentadecane is a chlorinated alkane with the molecular formula C₁₅H₃₁Cl. It consists of a pentadecane chain (15 carbon atoms) substituted with a chlorine atom at the third position. Chlorinated alkanes are commonly used as intermediates in organic synthesis, plasticizers, or flame retardants.

Properties

CAS No.

34214-86-3

Molecular Formula

C15H31Cl

Molecular Weight

246.86 g/mol

IUPAC Name

3-chloropentadecane

InChI

InChI=1S/C15H31Cl/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h15H,3-14H2,1-2H3

InChI Key

URFYQNIWBJYVEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropentadecane can be synthesized through the chlorination of pentadecane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the pentadecane molecule .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where pentadecane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired position on the carbon chain .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropentadecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloropentadecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloropentadecane involves its interaction with cellular components, primarily through its lipophilic nature. It can integrate into lipid membranes, affecting membrane fluidity and function. The chlorine atom may also participate in biochemical reactions, leading to the formation of reactive intermediates that can interact with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires data on structurally or functionally related chlorinated alkanes. Below is a hypothetical framework for such an analysis, based on general principles of chlorinated hydrocarbons:

Table 1: Hypothetical Comparison of 3-Chloropentadecane and Analogues

Property This compound (C₁₅H₃₁Cl) 1-Chloropentadecane (Hypothetical) 3-Chlorododecane (C₁₂H₂₅Cl) Chlorobenzene (C₆H₅Cl)
Molecular Weight ~246.9 g/mol (calculated) ~246.9 g/mol ~204.7 g/mol 112.6 g/mol
Boiling Point Not available Not available ~270–280°C (estimated) 131.7°C
Polarity Low (alkyl chloride) Low Low Moderate (aromatic Cl)
Applications Synthetic intermediate Similar uses Lubricant additive Solvent, synthesis

Key Observations:

Chain Length vs. Reactivity : Longer carbon chains (e.g., pentadecane vs. dodecane) reduce volatility and increase hydrophobicity, impacting environmental persistence .

Position of Chlorine : Chlorination at the third position (vs. terminal) may influence biodegradability and metabolic pathways in biological systems.

Aromatic vs. Aliphatic Chlorides : Chlorobenzene exhibits higher polarity and reactivity due to its aromatic ring, unlike aliphatic chlorides like this compound .

Research Findings and Limitations

The referenced materials lack experimental data on this compound. For example:

  • –6 list chloroanilines and phenylalkanes but omit chlorinated alkanes with long carbon chains .

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